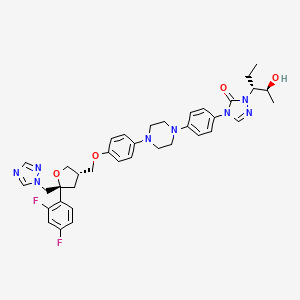
(3S,5R)-Posaconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. The compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed or are not suitable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Posaconazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the chiral centers. The synthesis typically involves:
Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of chiral centers: This is done using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
High-Performance Liquid Chromatography (HPLC): Used for the purification of the final product.
Recrystallization: Employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-Posaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Electrophiles: Including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the triazole ring.
Aplicaciones Científicas De Investigación
(3S,5R)-Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and stereochemistry.
Biology: Employed in studies of fungal cell biology and antifungal resistance mechanisms.
Medicine: Widely used in clinical research for the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal agents and formulations.
Mecanismo De Acción
(3S,5R)-Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include:
Lanosterol 14α-demethylase: The primary target of this compound.
Ergosterol biosynthesis pathway: Disruption of this pathway leads to the accumulation of toxic sterol intermediates and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to (3S,5R)-Posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its effectiveness against resistant fungal strains. It also has a favorable safety profile and is well-tolerated in most patients.
Propiedades
Fórmula molecular |
C37H42F2N8O4 |
|---|---|
Peso molecular |
700.8 g/mol |
Nombre IUPAC |
4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35+,37-/m0/s1 |
Clave InChI |
RAGOYPUPXAKGKH-DCLTZVOKSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canónico |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



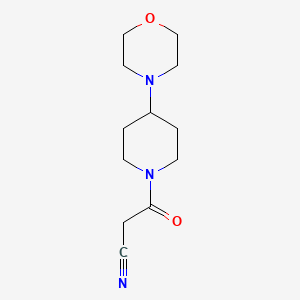
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
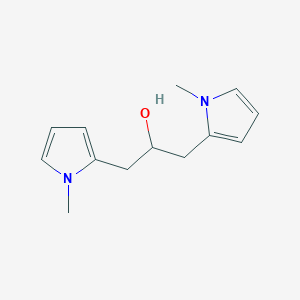

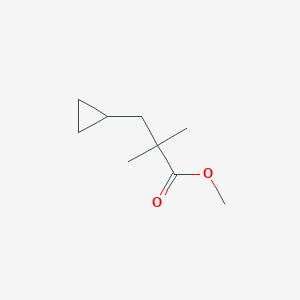
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
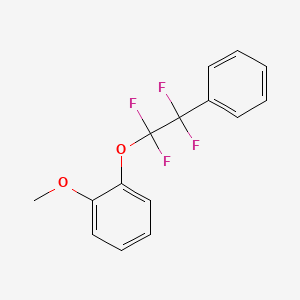

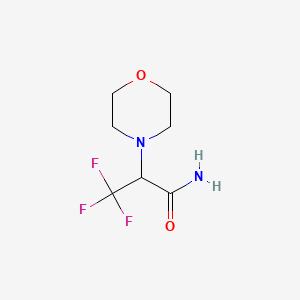
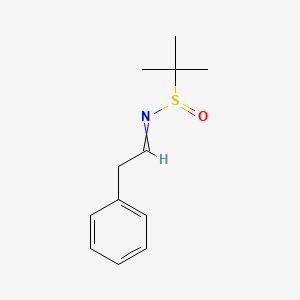
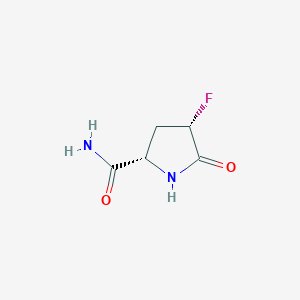
![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
